
sec-Butyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a perfluorohexyl chain (C6F13) and a sec-butyl ester group. This compound belongs to a class of fluorinated derivatives known for their exceptional chemical stability, hydrophobicity, and thermal resistance due to the strong C-F bonds in the perfluoroalkyl segment . Fluorinated carbonates are widely used in high-performance materials, such as specialty coatings, lubricants, and pharmaceutical intermediates, where low surface energy and inertness are critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
sec-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: Its unique properties are explored in drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of sec-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl chain imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
The following table compares sec-Butyl 1H,1H-perfluorohexyl carbonate with structurally related fluorinated carbonates, based on available evidence:
Key Structural and Functional Differences:
Substituent Effects: The sec-butyl group introduces branching, which typically reduces crystallinity and enhances solubility in nonpolar solvents compared to linear alkyl groups (e.g., ethyl or methyl) . Methyl and ethyl substituents result in lower molecular weights and higher volatility, making them suitable for applications requiring rapid evaporation (e.g., coatings). In contrast, the sec-butyl group may extend processing times due to reduced volatility.
Perfluoroalkyl Chain Length: Compounds with longer perfluoroalkyl chains (e.g., 1H,1H,9H-perfluorononyl methyl carbonate) exhibit greater hydrophobicity and thermal stability but may face challenges in solubility and synthesis complexity .
Reactivity and Safety: While specific hazard data for this compound are unavailable, analogs like sec-butyl acetate show incompatibility with oxidizers, strong acids, and bases . Similar precautions likely apply to the carbonate derivative.
Biological Activity
sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with significant biological activity due to its unique structural features. This article explores its chemical properties, biological interactions, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F12O3, with a molecular weight of approximately 432.20 g/mol. The compound consists of a sec-butyl group and a perfluorohexyl chain , which confers hydrophobic characteristics that influence its interactions within biological systems. The stability and reactivity of this compound make it suitable for various scientific and industrial applications, particularly in biochemical assays and as a probe in biological studies.
The biological activity of this compound is primarily linked to the hydrolysis of the carbonate group. This process can release carbon dioxide and alcohol, which may interact further with cellular components. Its hydrophobic nature allows it to affect cellular processes through interactions with lipid bilayers or proteins.
Biological Interactions
Research indicates that this compound can influence biological membranes due to its amphiphilic properties. The perfluorinated chain enhances the compound's stability against degradation, making it a candidate for studying membrane dynamics and cellular signaling pathways .
Table 1: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1H,1H-perfluorohexyl carbonate | Contains a methyl group instead of sec-butyl | Generally more volatile due to smaller alkane group |
Ethyl 1H,1H-perfluorohexyl carbonate | Ethyl group replaces sec-butyl | Exhibits different solubility characteristics |
Propyl 1H,1H-perfluorohexyl carbonate | Propyl group instead of sec-butyl | May have varied reactivity compared to sec-butyl variant |
Interaction Studies
A study focused on the interactions of this compound with lipid bilayers demonstrated that the compound could alter membrane fluidity and permeability. These effects were attributed to the compound's hydrophobic tail, which integrates into the lipid bilayer, thereby modifying its structural dynamics .
Toxicological Assessments
Toxicological evaluations have shown that compounds with similar perfluorinated structures exhibit varying degrees of toxicity based on chain length and functional groups. For instance, perfluorinated carboxylic acids (PFCAs) have demonstrated significant toxicity in aquatic organisms, suggesting that this compound may also pose ecological risks depending on concentration and exposure duration .
Applications in Biomedicine
The unique properties of this compound position it as a promising candidate for biomedical applications. Its stability under physiological conditions makes it suitable for drug delivery systems where controlled release is crucial. Additionally, its ability to interact with biological membranes opens avenues for developing therapeutic agents targeting membrane-associated proteins or pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sec-Butyl 1H,1H-perfluorohexyl carbonate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves transesterification between sec-butyl alcohol and perfluorohexyl chloroformate under inert conditions. Polar aprotic solvents (e.g., THF) enhance reaction rates, while catalysts like DBU improve yields. Purity verification requires GC-MS for volatile impurities and ¹⁹F NMR to confirm fluorinated chain integrity . For reproducibility, document solvent ratios, catalyst loading, and reaction time, adhering to guidelines for experimental detail in peer-reviewed protocols .
Q. Which analytical techniques are critical for characterizing structural and thermal properties of this compound?
- Methodological Answer : Use ¹H/¹⁹F NMR to resolve steric environments of the sec-butyl and perfluorohexyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Thermal stability should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen to avoid oxidative decomposition. Cross-reference data with computational simulations (e.g., DFT for bond dissociation energies) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Store in sealed, non-reactive containers (e.g., PTFE-lined glass) at ≤4°C to prevent hydrolysis. Use spark-free equipment and grounded metal containers during transfer. Conduct toxicity screening via in vitro assays (e.g., Ames test for mutagenicity), as carcinogenicity data for related chloroformates remain incomplete . Ventilation systems must meet OSHA standards for volatile fluorinated compounds .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing perfluorohexyl group increases electrophilicity at the carbonate carbonyl, accelerating nucleophilic attack. Steric hindrance from the branched sec-butyl group reduces accessibility, favoring bulkier nucleophiles (e.g., tert-butoxide) in SN2 mechanisms. Kinetic studies under varying solvent polarities (e.g., DMSO vs. hexane) can isolate electronic vs. steric contributions .
Q. What strategies resolve discrepancies in reported thermal stability data across studies?
- Methodological Answer : Standardize testing conditions (heating rate, atmosphere) using TGA-DSC coupled with FTIR for evolved gas analysis. Compare degradation profiles with structurally analogous perfluorinated carbonates (e.g., ethyl perfluorododecanoate) to identify chain-length-dependent trends. Replicate conflicting studies with controlled humidity levels, as moisture accelerates hydrolysis .
Q. How can computational modeling predict environmental persistence and bioaccumulation potential?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow and biodegradation half-lives. Molecular dynamics simulations can assess interactions with biological membranes (e.g., lipid bilayer permeability). Validate predictions against OECD 307 guidelines for soil degradation and EPA EPI Suite outputs .
Q. What experimental designs mitigate fluorinated byproduct formation during synthesis?
- Methodological Answer : Optimize stoichiometry to minimize unreacted perfluorohexyl intermediates. Use inline FTIR monitoring to detect early-stage byproducts (e.g., perfluorohexanoic acid). Post-synthesis purification via fractional distillation or supercritical CO₂ extraction reduces residual fluorinated impurities .
Q. How does the compound’s stability vary under photolytic vs. hydrolytic conditions?
- Methodological Answer : Conduct accelerated aging studies: (1) UV-Vis irradiation (λ = 254 nm) in quartz reactors to simulate photolysis; (2) hydrolysis in buffered solutions (pH 4–10) at 40°C. Analyze degradation products via LC-MS/MS and compare with predicted pathways from computational fragmentation libraries .
Q. Data Contradiction and Reproducibility
Q. Why do NMR spectral assignments for the sec-butyl group vary between studies?
- Methodological Answer : Variations arise from solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d6) and diastereomeric splitting due to chiral centers. Use homonuclear decoupling in ¹H NMR and 2D NOESY to resolve overlapping peaks. Report solvent, temperature, and field strength (e.g., 500 MHz vs. 700 MHz) to ensure cross-study comparability .
Q. How can researchers standardize reporting of reaction yields for this compound?
- Methodological Answer : Adopt IUPAC guidelines for yield calculation: report isolated yields (gravimetric) and purity-adjusted yields (via HPLC). Disclose side-product quantification (e.g., fluoroalkanes) to contextualize efficiency claims. Provide raw spectral data in supplementary materials for independent validation .
Properties
Molecular Formula |
C11H11F11O3 |
---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-3-5(2)25-6(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h5H,3-4H2,1-2H3 |
InChI Key |
HKPIYIZCTLYBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.